Oxyberbérine

Vue d'ensemble

Description

L’oxyberbérine est un alcaloïde naturel présent dans la plante médicinale Tinospora cordifolia. Il s’agit d’un dérivé de la berbérine, connue pour ses diverses propriétés pharmacologiques. L’this compound a retenu l’attention pour ses applications thérapeutiques potentielles, notamment dans le traitement des maladies neurodégénératives telles que la maladie d’Alzheimer .

Applications De Recherche Scientifique

Oxyberberine has been extensively studied for its potential therapeutic applications in various fields:

Chemistry: Oxyberberine is used as a precursor for the synthesis of other bioactive compounds.

Industry: The compound is used in the development of pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

L’oxyberbérine exerce ses effets par le biais de diverses cibles et voies moléculaires. Elle régule les voies de signalisation PI3K/Akt et Nrf2, qui sont impliquées dans des processus cellulaires tels que le métabolisme du glucose et la réponse au stress oxydatif . En modulant ces voies, l’this compound présente des effets hypoglycémiques et antioxydants, ce qui en fait un agent thérapeutique potentiel pour le diabète et d’autres troubles métaboliques.

Analyse Biochimique

Biochemical Properties

Oxyberberine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to suppress the carrageenan-caused increases in IL-6, IL-1β, TNF-α, PGE2 and NO productions, and COX-2 and iNOS mRNA expressions .

Cellular Effects

Oxyberberine has been found to have superior anti-colitis effects, impacting the intestinal epithelial barrier and gut microbiota profile . It also influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Oxyberberine exerts its effects at the molecular level through various mechanisms. It shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways, including AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), mitogen-activated protein kinase silent information regulator 1 (SIRT-1), hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), janus kinase 2 (JAK-2), Ca 2+ channels, and endoplasmic reticulum stress .

Dosage Effects in Animal Models

Oxyberine has shown superior anti-colitis effects in animal models

Metabolic Pathways

Oxyberine is involved in various metabolic pathways. Berberine, from which Oxyberine is derived, modulates liver lipid production and clearance by regulating cellular targets such as cluster of differentiation 36 (CD36), acetyl-CoA carboxylase (ACC), microsomal triglyceride transfer protein (MTTP), scavenger receptor class B type 1 (SR-BI), low-density lipoprotein receptor (LDLR), and ATP-binding cassette transporter A1 (ABCA1) .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’oxyberbérine peut être synthétisée à partir de la berbérine par une réaction d’oxydation. Cette transformation est facilitée par le microbiote intestinal, qui convertit la berbérine en this compound in vitro et in vivo . La réaction d’oxydation implique généralement l’utilisation d’agents oxydants dans des conditions contrôlées pour obtenir le produit souhaité.

Méthodes de production industrielle

La production industrielle de l’this compound implique l’extraction de la berbérine à partir de sources naturelles, suivie de sa conversion en this compound par oxydation chimique. Le processus d’extraction comprend des méthodes telles que la chromatographie en couche mince, la chromatographie liquide haute performance et la spectrométrie de masse pour isoler et purifier la berbérine . L’étape d’oxydation suivante est réalisée en utilisant des agents oxydants appropriés pour obtenir de l’this compound en grandes quantités.

Analyse Des Réactions Chimiques

Types de réactions

L’oxyberbérine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. La réaction d’oxydation est particulièrement importante car elle convertit la berbérine en this compound .

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium sont utilisés dans des conditions contrôlées pour réaliser l’oxydation de la berbérine en this compound.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés pour réduire l’this compound en sa forme réduite correspondante.

Substitution : Des réactions de substitution peuvent être réalisées en utilisant des nucléophiles appropriés dans des conditions appropriées pour introduire différents groupes fonctionnels dans la molécule d’this compound.

Principaux produits formés

Le principal produit formé par l’oxydation de la berbérine est l’this compound. D’autres produits peuvent inclure divers dérivés en fonction des conditions de réaction spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

L’this compound a été largement étudiée pour ses applications thérapeutiques potentielles dans divers domaines :

Chimie : L’this compound est utilisée comme précurseur pour la synthèse d’autres composés bioactifs.

Comparaison Avec Des Composés Similaires

L’oxyberbérine est similaire à d’autres alcaloïdes de l’isoquinoléine tels que la berbérine, la palmatine et la jatrorrhizine. elle possède des propriétés uniques qui la distinguent de ces composés :

Propriétés

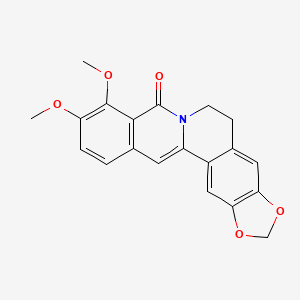

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c1-23-15-4-3-12-7-14-13-9-17-16(25-10-26-17)8-11(13)5-6-21(14)20(22)18(12)19(15)24-2/h3-4,7-9H,5-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYQCBCBTQWPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2=O)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203389 | |

| Record name | Oxyberberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549-21-3 | |

| Record name | Oxyberberine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=549-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyberberine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyberberine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxyberberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-OXYBERBERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A04YKB3FT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.